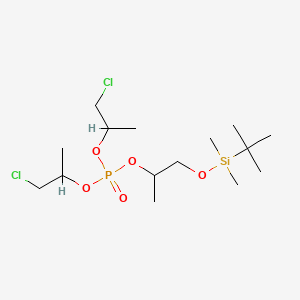
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate is a complex organic compound that features a tert-butyldimethylsilyl group, a chloropropyl group, and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate typically involves multiple steps. One common approach is to start with the preparation of 1-((tert-Butyldimethylsilyl)oxy)propan-2-ol. This can be achieved by reacting tert-butyldimethylsilyl chloride with propan-2-ol in the presence of a base such as triethylamine .
The next step involves the phosphorylation of 1-((tert-Butyldimethylsilyl)oxy)propan-2-ol to form the phosphate ester. This can be done using phosphorus oxychloride (POCl3) under controlled conditions . Finally, the chlorination of the phosphate ester is carried out using thionyl chloride (SOCl2) to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate has several scientific research applications:
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate involves its ability to undergo phosphorylation and dephosphorylation reactions. These reactions are crucial in various biochemical pathways, where the compound can act as a phosphate donor or acceptor. The molecular targets and pathways involved include enzymes such as kinases and phosphatases, which regulate the phosphorylation state of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: A precursor in the synthesis of the target compound.
tert-Butyldimethylsilyloxyacetaldehyde: Another compound featuring a tert-butyldimethylsilyl group.
1-(tert-Butyldimethylsilyloxy)-2-propanone: A related compound with similar structural features.
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate is unique due to its combination of a phosphate group with chloropropyl and tert-butyldimethylsilyl groups
Eigenschaften
Molekularformel |
C15H33Cl2O5PSi |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl bis(1-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C15H33Cl2O5PSi/c1-12(9-16)20-23(18,21-13(2)10-17)22-14(3)11-19-24(7,8)15(4,5)6/h12-14H,9-11H2,1-8H3 |
InChI-Schlüssel |
DOPGRYYAHZTZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[Si](C)(C)C(C)(C)C)OP(=O)(OC(C)CCl)OC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


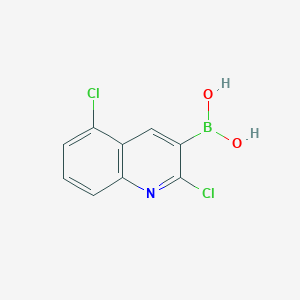
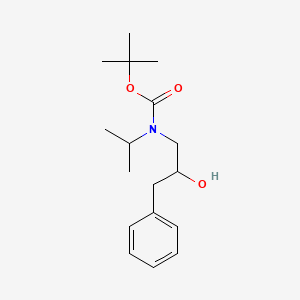
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
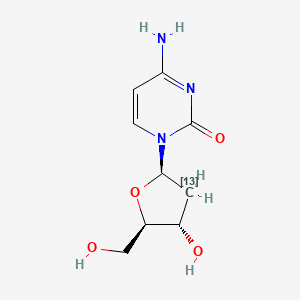
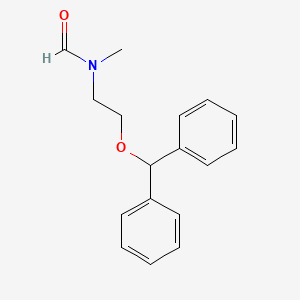
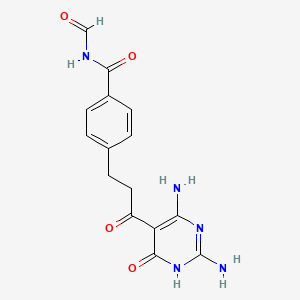
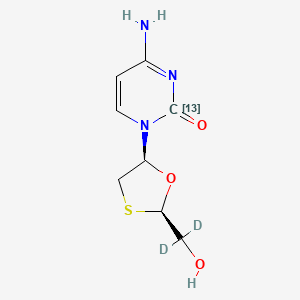
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)


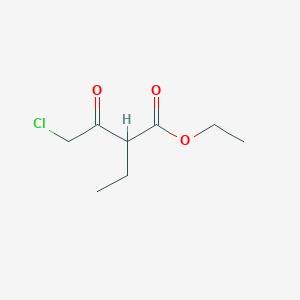
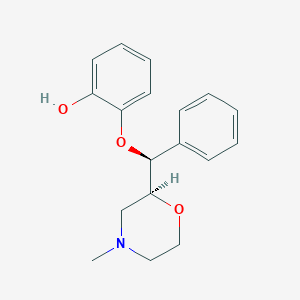
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
